2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
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Overview
Description
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a complex organic compound featuring an indole core, a pyrrolidinone moiety, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by the pyrrolidinone.
Formation of the Phenylacetamide Group: The final step involves the acylation of the indole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and phenylacetamide moieties, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core is known to bind to various biological targets, modulating their activity. The compound may inhibit or activate enzymes, alter receptor signaling pathways, and affect gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-methylacetamide: A derivative with a methyl group instead of a phenyl group.
N-phenyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide: A structural isomer with different substitution patterns.
Uniqueness
The uniqueness of 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-20(24-12-6-7-13-24)15-25-14-18(17-10-4-5-11-19(17)25)21(27)22(28)23-16-8-2-1-3-9-16/h1-5,8-11,14H,6-7,12-13,15H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDQZBZMPCIBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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